molecular formula C11H11F3N2O3S B2825177 2,2,2-trifluoroethyl N-(3-carbamoyl-5,6-dihydro-4H-cyclopenta[b]thiophen-2-yl)carbamate CAS No. 2138206-28-5

2,2,2-trifluoroethyl N-(3-carbamoyl-5,6-dihydro-4H-cyclopenta[b]thiophen-2-yl)carbamate

Cat. No.: B2825177
CAS No.: 2138206-28-5
M. Wt: 308.28
InChI Key: NFRTVKBEOAQKMM-UHFFFAOYSA-N
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Description

The compound with the chemical structure “2,2,2-trifluoroethyl N-(3-carbamoyl-5,6-dihydro-4H-cyclopenta[b]thiophen-2-yl)carbamate” is a complex organic molecule This structure indicates a heterocyclic compound containing a thiophene ring fused with a cyclohexane ring, and functionalized with a trifluoroethyl ester and an amide group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of this compound typically involves multiple steps, starting with the formation of the thiophene ring, followed by the introduction of the cyclohexane ring, and finally the functionalization with the trifluoroethyl ester and amide groups. Common reagents used in these steps include sulfur sources for thiophene synthesis, cyclohexanone or similar compounds for the cyclohexane ring, and trifluoroacetic anhydride for the trifluoroethyl ester group.

Industrial Production Methods

Industrial production of such compounds often involves optimizing the synthetic route for scalability and cost-effectiveness. This may include the use of continuous flow reactors for certain steps, as well as the development of efficient purification methods to ensure high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

This compound can undergo various chemical reactions, including:

    Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.

    Reduction: The amide group can be reduced to an amine.

    Substitution: The trifluoroethyl ester group can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or borane can be used.

    Substitution: Nucleophiles such as amines or alcohols can be used under basic conditions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the thiophene ring can yield sulfoxides or sulfones, while reduction of the amide group can yield primary or secondary amines.

Scientific Research Applications

This compound has a wide range of applications in scientific research, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive molecule with therapeutic properties.

    Medicine: Explored for its potential use in drug development, particularly for its ability to interact with biological targets.

    Industry: Utilized in the development of advanced materials with unique properties, such as high thermal stability or specific electronic characteristics.

Mechanism of Action

The mechanism by which this compound exerts its effects depends on its specific interactions with molecular targets. For example, the amide group can form hydrogen bonds with biological molecules, while the trifluoroethyl ester group can enhance the compound’s lipophilicity, allowing it to interact with lipid membranes. The thiophene ring can participate in π-π interactions with aromatic residues in proteins, potentially modulating their activity.

Comparison with Similar Compounds

Similar Compounds

    Thiophene derivatives: Compounds with similar thiophene rings but different functional groups.

    Cyclohexane derivatives: Compounds with cyclohexane rings functionalized with different groups.

    Trifluoroethyl esters: Compounds with the trifluoroethyl ester group but different core structures.

Uniqueness

This compound is unique due to the combination of its functional groups and ring systems, which confer specific chemical properties and potential applications. The presence of the trifluoroethyl ester group, in particular, can enhance the compound’s stability and lipophilicity, making it a valuable building block for the development of new materials and bioactive molecules.

Properties

IUPAC Name

2,2,2-trifluoroethyl N-(3-carbamoyl-5,6-dihydro-4H-cyclopenta[b]thiophen-2-yl)carbamate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H11F3N2O3S/c12-11(13,14)4-19-10(18)16-9-7(8(15)17)5-2-1-3-6(5)20-9/h1-4H2,(H2,15,17)(H,16,18)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NFRTVKBEOAQKMM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2=C(C1)SC(=C2C(=O)N)NC(=O)OCC(F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H11F3N2O3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

308.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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